molecular formula C11H11ClN2O B1521293 5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 1040053-53-9

5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B1521293
CAS RN: 1040053-53-9
M. Wt: 222.67 g/mol
InChI Key: NIWIXPKJSHGGIP-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, otherwise known as CEMPO, is a heterocyclic compound of nitrogen, oxygen, and carbon. It is an important building block for the synthesis of a variety of other compounds and has been studied extensively for its potential applications in the fields of medicine, agriculture, and materials science. CEMPO is a relatively simple and inexpensive compound to synthesize, and its unique properties make it a promising candidate for further study.

Scientific Research Applications

Anticancer Potential and Molecular Targets Identification

Compounds within the 1,2,4-oxadiazole family have been identified as potential anticancer agents through apoptosis induction. For instance, certain derivatives have shown good activity against breast and colorectal cancer cell lines, with the ability to arrest cells in the G(1) phase, followed by apoptosis induction. The molecular target identified for these compounds is TIP47, an IGF II receptor binding protein, highlighting the use of cell-based chemical genetics approaches in discovering potential anticancer agents and their molecular targets (Zhang et al., 2005).

Corrosion Inhibition

1,2,4-oxadiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals, such as mild steel, in acidic environments. This application is critical for extending the life of metal components in industrial settings. The corrosion inhibition mechanism typically involves the formation of a protective layer on the metal surface, which reduces the rate of corrosion significantly (Kalia et al., 2020).

Photo-luminescent Properties

Some 1,2,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photo-luminescent properties. These compounds exhibit wide mesomorphic temperature ranges and strong blue fluorescence emission, making them potential candidates for applications in display technologies and materials science (Han et al., 2010).

Antibacterial Activity

A series of novel 1,2,4-oxadiazole derivatives have been synthesized and shown to exhibit significant antibacterial activity, suggesting their potential use in developing new antibacterial agents. Such compounds could be pivotal in addressing the growing concern of antibiotic resistance (Rai et al., 2010).

properties

IUPAC Name

5-(1-chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWIXPKJSHGGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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